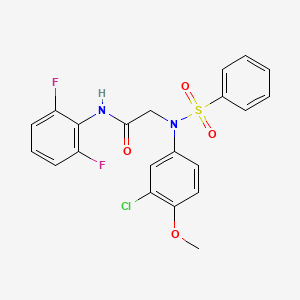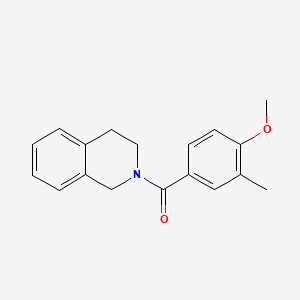![molecular formula C22H12Cl2N2O3 B4771556 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4771556.png)
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
説明
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide, commonly known as DBZ, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DBZ belongs to the class of benzoxazole derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of DBZ is primarily mediated through its interaction with various cellular signaling pathways, including the Notch signaling pathway and the Wnt signaling pathway. DBZ has been found to inhibit the activity of the Notch signaling pathway by blocking the cleavage of the Notch receptor, which is essential for its activation. This, in turn, leads to the suppression of downstream signaling events, resulting in the inhibition of cell proliferation and survival. DBZ has also been shown to modulate the activity of the Wnt signaling pathway, which plays a critical role in the development and maintenance of various tissues and organs.
Biochemical and Physiological Effects:
DBZ has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation and survival, induction of apoptosis, modulation of neurotransmitter release and receptor activity, and regulation of gene expression. These effects are primarily mediated through its interaction with various cellular signaling pathways, as discussed above.
実験室実験の利点と制限
DBZ has several advantages as a research tool, including its high potency, selectivity, and specificity for its target proteins. However, it also has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for research on DBZ. One area of interest is the development of more potent and selective DBZ analogs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of DBZ on cellular signaling pathways, which could lead to the identification of new therapeutic targets. Finally, the development of novel drug delivery systems for DBZ could enhance its efficacy and reduce its potential toxicity.
科学的研究の応用
DBZ has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. DBZ has been found to exhibit anticancer activity by inhibiting the Notch signaling pathway, which plays a critical role in the development and progression of many types of cancers. In addition, DBZ has also been shown to have neuroprotective effects by modulating the activity of various neurotransmitters and receptors in the brain.
特性
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O3/c23-14-10-16(24)20-17(11-14)26-22(29-20)13-5-3-6-15(8-13)25-21(27)19-9-12-4-1-2-7-18(12)28-19/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTCDUPXTDVWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)

![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)


![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)

![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)

![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)
![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)